

Synthesis and Characterization of 2,3-Diphenylbutane-2,3-diol: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Diphenylbutane-2,3-diol

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This technical guide provides a comprehensive overview of the synthesis and characterization of **2,3-diphenylbutane-2,3-diol**, a vicinal diol of significant interest in synthetic organic chemistry. This document details a common synthetic methodology, purification techniques, and in-depth characterization data.

Introduction

2,3-Diphenylbutane-2,3-diol, also known as acetophenone pinacol, is a symmetrical 1,2-diol. Its synthesis is a classic example of a pinacol coupling reaction, a carbon-carbon bond-forming reaction that proceeds via the reductive coupling of two carbonyl compounds. This diol serves as a valuable intermediate in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms and stereochemistry.

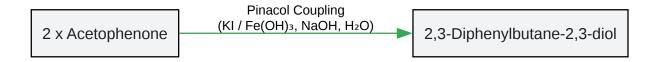
Synthesis of 2,3-Diphenylbutane-2,3-diol

The primary route for the synthesis of **2,3-diphenylbutane-2,3-diol** is the pinacol coupling reaction of acetophenone. This reductive dimerization can be achieved using various reagents and conditions. A common and effective method involves the use of potassium iodide and ferric hydroxide in an aqueous medium.[1]

Synthesis Pathway: Pinacol Coupling of Acetophenone



The synthesis proceeds via the reductive coupling of two molecules of acetophenone to form the vicinal diol, **2,3-diphenylbutane-2,3-diol**.



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Caption: Synthesis of **2,3-Diphenylbutane-2,3-diol** from Acetophenone.

Experimental Protocol: Pinacol Coupling with KI/Fe(OH)₃[1]

This section details the experimental procedure for the synthesis of **2,3-diphenylbutane-2,3-dipl**.

Materials:

- Acetophenone
- Potassium Iodide (KI)
- Ferric Hydroxide (Fe(OH)₃)
- Sodium Hydroxide (NaOH) solution (5%)
- Ethyl ether
- Saturated brine
- Anhydrous magnesium sulfate
- Round-bottomed flask
- Magnetic stirrer
- Separatory funnel



Rotary evaporator

Procedure:

- To a round-bottomed flask, add acetophenone (1 mmol), ferric hydroxide (0.1 mmol), and 5 mL of a 5% sodium hydroxide solution.
- To this mixture, add potassium iodide (3 mmol).
- Stir the reaction mixture vigorously at 40°C for 12 hours under a nitrogen atmosphere.
- After the reaction is complete, extract the mixture with ethyl ether.
- Wash the organic phase with saturated brine.
- Dry the organic phase over anhydrous magnesium sulfate.
- Concentrate the solution in vacuo using a rotary evaporator to obtain the crude product.

Purification:

The crude **2,3-diphenylbutane-2,3-diol** can be purified by recrystallization. While various solvents can be used, a common technique involves dissolving the crude product in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol, methanol, or a mixture of hexane and ethyl acetate) and then allowing it to cool slowly to form crystals. The pure crystals can then be collected by filtration.

Characterization of 2,3-Diphenylbutane-2,3-diol

Thorough characterization is essential to confirm the identity and purity of the synthesized **2,3-diphenylbutane-2,3-diol**. The following sections provide typical analytical data.

Physical and Chemical Properties



Property	Value	Reference
Molecular Formula	C16H18O2	[2][3]
Molecular Weight	242.31 g/mol	[2][3]
CAS Number	1636-34-6	[2][3]
Appearance	White to off-white solid	
Melting Point	122-125 °C (meso), 120-121 °C (racemic)	_
Boiling Point	393.2 °C at 760 mmHg (Predicted)	-

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **2,3-diphenylbutane-2,3-diol**. The presence of two stereoisomers (meso and racemic) can lead to slightly different chemical shifts.

¹H NMR	Chemical Shift (δ, ppm)	Multiplicity	Assignment
Protons	~1.5	Singlet	Methyl protons (-CH₃)
~2.5	Singlet	Hydroxyl protons (- OH)	
~7.2-7.4	Multiplet	Aromatic protons (Ph-H)	_



¹³ C NMR	Chemical Shift (δ, ppm)	Assignment
Carbons	~25	Methyl carbons (-CH₃)
~80	Quaternary carbons (C-OH)	
~126-128	Aromatic carbons (Ph-C)	_
~145	Aromatic carbons (ipso-C)	

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **2,3-diphenylbutane-2,3-diol** exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~3400-3600 (broad)	O-H stretch	Hydroxyl (-OH)
~3000-3100	C-H stretch	Aromatic C-H
~2850-3000	C-H stretch	Aliphatic C-H
~1600, ~1490, ~1450	C=C stretch	Aromatic ring
~1050-1150	C-O stretch	Tertiary alcohol

3.2.3. Mass Spectrometry (MS)

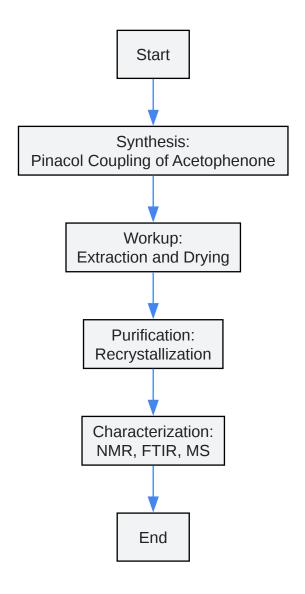
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z	Assignment
242	[M]+ (Molecular ion)
121	[C ₈ H ₉ O] ⁺ (cleavage of the central C-C bond)
105	[C ₇ H ₅ O] ⁺ (benzoyl cation)
77	[C ₆ H ₅] ⁺ (phenyl cation)



Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of **2,3-diphenylbutane-2,3-diol**.



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Caption: General workflow for synthesis and characterization.

Conclusion

This technical guide has outlined a reliable method for the synthesis of **2,3-diphenylbutane-2,3-diol** via the pinacol coupling of acetophenone, along with detailed procedures for its purification and comprehensive characterization using modern spectroscopic techniques. The



provided data and protocols will be a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

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